molecular formula C22H15ClN4O4S B2525525 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide CAS No. 1251687-72-5

4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide

Cat. No.: B2525525
CAS No.: 1251687-72-5
M. Wt: 466.9
InChI Key: AJTRLWKBJRUGBV-UHFFFAOYSA-N
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Description

4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H15ClN4O4S and its molecular weight is 466.9. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

  • The study by Mohareb et al. (2004) explored the synthesis of heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, from benzo[b]thiophen-2-yl-hydrazonoesters. These compounds are significant in medicinal chemistry due to their diverse biological activities. This research highlights the broad utility of heterocyclic chemistry in drug discovery and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antiallergic and Antiviral Applications

  • Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives showing antiallergic activity, demonstrating how chemical modifications can enhance biological activity. This study underscores the potential of chemical compounds in treating allergic reactions (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
  • Hebishy, Salama, and Elgemeie (2020) reported the synthesis of benzamide-based 5-aminopyrazoles with significant anti-influenza A virus activity, highlighting the importance of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Antihypertensive Activity

  • Cassidy et al. (1992) described novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols with antihypertensive activity. This research contributes to our understanding of how structural changes in benzopyrans affect their biological activities and potential in treating hypertension (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).

Molecular Interaction Studies

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine with 3-methoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine", "3-methoxybenzoyl chloride", "sodium borohydride", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine in dimethylformamide and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 3-methoxybenzoyl chloride to the reaction mixture and stir at room temperature for 12-16 hours.", "Step 3: Extract the reaction mixture with chloroform and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol and add sodium borohydride to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for 12-16 hours.", "Step 7: Quench the reaction by adding hydrochloric acid and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product." ] }

CAS No.

1251687-72-5

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3

InChI Key

AJTRLWKBJRUGBV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

solubility

not available

Origin of Product

United States

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